molecular formula C27H33NO2 B12612505 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol CAS No. 649749-92-8

2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol

Cat. No.: B12612505
CAS No.: 649749-92-8
M. Wt: 403.6 g/mol
InChI Key: CMSBBFJIOTVPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol is an organic compound that belongs to the class of alkylated phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve elevated temperatures around 70°C to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .

Scientific Research Applications

2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms .

Comparison with Similar Compounds

Properties

CAS No.

649749-92-8

Molecular Formula

C27H33NO2

Molecular Weight

403.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(2-phenoxyanilino)methyl]phenol

InChI

InChI=1S/C27H33NO2/c1-26(2,3)20-16-19(25(29)22(17-20)27(4,5)6)18-28-23-14-10-11-15-24(23)30-21-12-8-7-9-13-21/h7-17,28-29H,18H2,1-6H3

InChI Key

CMSBBFJIOTVPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.